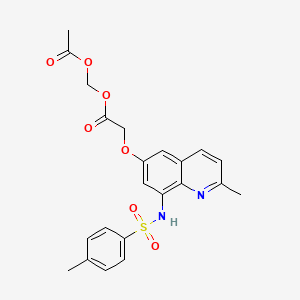
Zinquin AM ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinquin AM ester is a lipophilic, zinc-sensitive, cell-permeable fluorescent probe. It is an AM ester form of Zinquin, a commonly used sensor for cellular zinc status. This compound is widely used in scientific research for detecting zinc ions in living cells due to its ability to fluoresce upon binding with zinc ions .
準備方法
Synthetic Routes and Reaction Conditions
Zinquin AM ester is synthesized through a series of chemical reactions involving the esterification of Zinquin with acetic acid. The process typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography and crystallization to achieve high purity levels required for scientific research applications .
化学反応の分析
Types of Reactions
Zinquin AM ester primarily undergoes hydrolysis reactions in biological systems. The AM ester is cleaved by cytosolic esterases to release Zinquin, which then binds to zinc ions. This binding results in a fluorescent signal that can be detected using various imaging techniques .
Common Reagents and Conditions
The hydrolysis of this compound requires the presence of cytosolic esterases, which are naturally occurring enzymes in living cells. The reaction conditions typically involve physiological pH and temperature, making it suitable for in vivo applications .
Major Products Formed
The major product formed from the hydrolysis of this compound is Zinquin, which fluoresces upon binding with zinc ions. This fluorescence is used to detect and quantify zinc ions in biological samples .
科学的研究の応用
Zinquin AM ester has a wide range of applications in scientific research, including:
Biology: Employed in cellular imaging to detect and monitor zinc ion concentrations in living cells.
Industry: Applied in the development of diagnostic tools and assays for zinc detection in biological samples.
作用機序
Zinquin AM ester is retained in living cells because the AM ester is cleaved by cytosolic esterases to give Zinquin, which carries a negative charge, preventing its efflux across the plasma membrane. Zinquin then binds to zinc ions, resulting in a fluorescent signal that can be detected using various imaging techniques . This mechanism allows for the precise detection and quantification of zinc ions in living cells.
類似化合物との比較
Similar Compounds
FluoZin-3 AM: A zinc indicator with a different fluorescence emission spectrum compared to Zinquin.
Newport Green DCF: A zinc-sensitive dye with lower specificity and sensitivity compared to Zinquin.
Uniqueness of Zinquin AM Ester
This compound is unique due to its high sensitivity and specificity for zinc ions, making it a preferred choice for detecting zinc in living cells. Its ability to be retained within cells and produce a strong fluorescent signal upon binding with zinc ions sets it apart from other similar compounds .
特性
分子式 |
C22H22N2O7S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
acetyloxymethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate |
InChI |
InChI=1S/C22H22N2O7S/c1-14-4-8-19(9-5-14)32(27,28)24-20-11-18(10-17-7-6-15(2)23-22(17)20)29-12-21(26)31-13-30-16(3)25/h4-11,24H,12-13H2,1-3H3 |
InChIキー |
BQPOGHLPUDKWHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)OCOC(=O)C)C=CC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



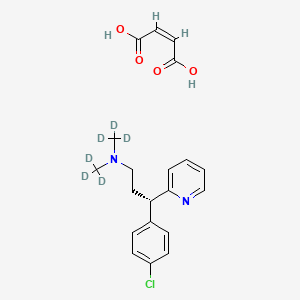
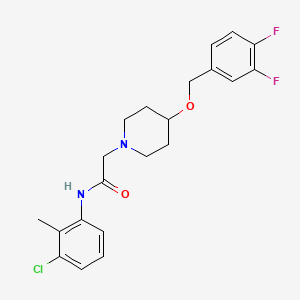
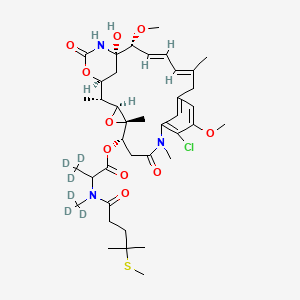
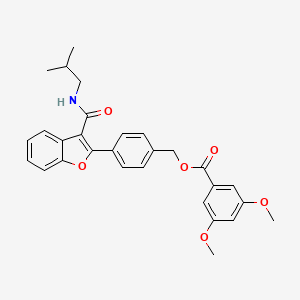
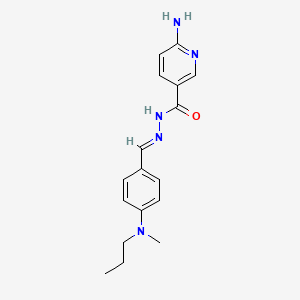
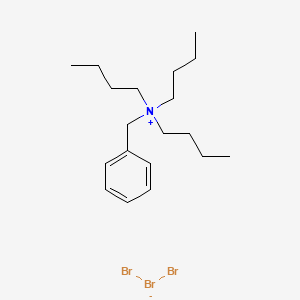
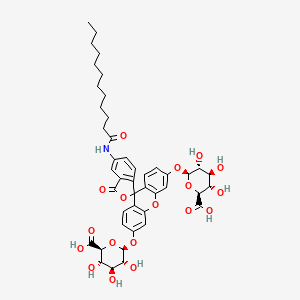
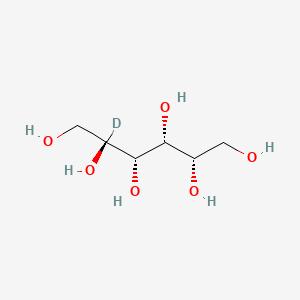
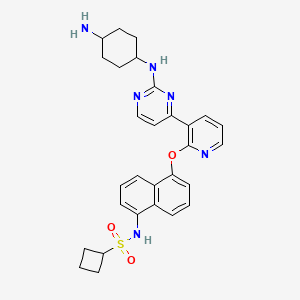
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
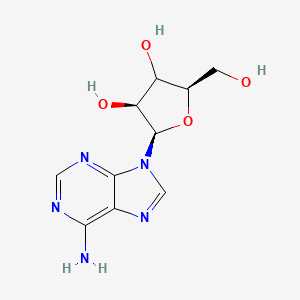
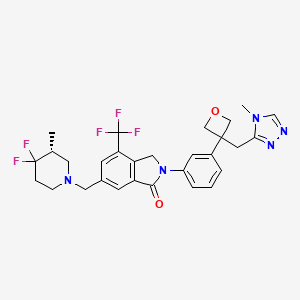
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
